Product packaging for 1h-Pyrrolo[2,1-c][1,4]oxazocine(Cat. No.:CAS No. 226987-23-1)

1h-Pyrrolo[2,1-c][1,4]oxazocine

Cat. No.: B14242974
CAS No.: 226987-23-1
M. Wt: 147.17 g/mol
InChI Key: FRODVHSZRIGYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,1-c][1,4]oxazocine is a fused tricyclic heterocyclic compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. Compounds featuring the oxazocine ring system—an eight-membered ring containing oxygen and nitrogen—are of significant interest due to their diverse biological activities, which include potential anticancer, antibacterial, antidiabetic, and anti-Alzheimer properties . Furthermore, related pyrrolo-oxazine and diazepine scaffolds are well-established in pharmacology for their muscle relaxant, anxiolytic, and anticonvulsant properties, acting as positive allosteric modulators of GABA_A receptors in the central nervous system . As a key intermediate, this compound can be utilized in the synthesis of more complex fused ring systems. The structural architecture of such fused heterocycles often exhibits a high degree of planarity, a feature that can be crucial for intercalation into biological macromolecules and is commonly observed in related structures . Researchers can employ this compound in the development of novel therapeutic agents, in molecular docking studies to predict binding affinity to enzymatic or receptor targets, and as a building block in the diastereoselective synthesis of complex molecular architectures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B14242974 1h-Pyrrolo[2,1-c][1,4]oxazocine CAS No. 226987-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

226987-23-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1H-pyrrolo[2,1-c][1,4]oxazocine

InChI

InChI=1S/C9H9NO/c1-2-7-11-8-9-4-3-6-10(9)5-1/h1-7H,8H2

InChI Key

FRODVHSZRIGYAM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2C=CC=CO1

Origin of Product

United States

Advanced Synthetic Methodologies for the 1h Pyrrolo 2,1 C 1 2 Oxazocine Ring System and Its Analogues

Diastereoselective Synthesis Protocols for Pyrrolo-Oxazine/Oxazocine Formation

Achieving stereochemical control is a significant challenge in the synthesis of complex heterocyclic molecules. Diastereoselective methods for the formation of the pyrrolo-oxazine/oxazocine core are crucial for accessing specific spatial arrangements of atoms, which is often directly linked to biological function.

A notable method involves a redox-neutral domino reaction for the diastereoselective synthesis of highly substituted 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine (B8389632) derivatives. This approach utilizes the reaction of pyrrolidine (B122466) with aldehydes. The process is catalyzed by benzoic acid, which facilitates the in-situ formation of an azomethine ylide intermediate via an iminium ion. This ylide then undergoes a [3+2]-cycloaddition, leading to the formation of the fused oxazine ring with high diastereoselectivity. In some cases, the synthesized oxazolidine (B1195125) derivatives were obtained as a single diastereomer. The structure and relative stereochemistry of the resulting products, such as compound 7a in a relevant study, have been unequivocally confirmed by single X-ray crystallography.

One-Pot and Multicomponent Reaction Strategies for Pyrrolo-Oxazocine Construction

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps into a single operation without isolating intermediates.

A one-pot, transition-metal-free synthesis of substituted 3-methyl-1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazines has been developed. researchgate.net This method relies on the reaction between 1H-pyrrol-2-ylmethanols and propargyl chlorides in a superbasic medium like NaOH/DMSO or KOH/DMSO. researchgate.netresearchgate.net The reaction proceeds under mild conditions and is atom-economical, with water being the only side product. researchgate.net This protocol is advantageous as it often yields a single product, avoiding the formation of isomers and the need for complex purification techniques like column chromatography. researchgate.net

Analogous pyrido researchgate.netrsc.orgoxazocines have been synthesized via a one-pot tandem reaction of substituted 3-(oxiran-2-yl)pyridines with various ethanolamines under additive-free conditions. scirp.org This process demonstrates excellent regioselectivity, involving an SN2-type ring-opening of the oxirane followed by an SNAr-type etherification. scirp.org Furthermore, InCl3 has been used to catalyze a one-pot synthesis of complex fused quinoxalines, including benzo scirp.orgnih.govresearchgate.netrsc.orgoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline, from o-propargyloxybenzaldehydes and 2-(1H-pyrrol-1-yl)aniline. nih.gov

Transition Metal-Free Synthetic Approaches to the 1H-Pyrrolo[2,1-c]researchgate.netrsc.orgoxazocine Scaffold

The development of transition metal-free syntheses is a key goal in green chemistry, aiming to reduce cost and toxicity associated with metal catalysts. Several effective metal-free methods have been established for constructing the pyrrolo-oxazocine core and its analogues.

The reaction of 1H-pyrrol-2-ylmethanols with propargyl chlorides in a superbasic KOH/DMSO medium provides a prime example of a one-pot, transition-metal-free synthesis of the pyrrolo-1,4-oxazine framework. researchgate.netresearchgate.net This approach is not only environmentally benign but also highly selective. researchgate.net

Another significant metal-free approach involves a benzoic acid-catalyzed reaction between cyclic amines (like pyrrolidine) and aldehydes. This domino reaction proceeds via C–H and C–O bond functionalization to diastereoselectively yield highly substituted 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine derivatives under mild conditions.

Furthermore, a visible light-promoted, metal-free radical-mediated cascade spiro-cyclization has been developed for the synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c] researchgate.netrsc.orgoxazine-3,9-diones. rsc.org This protocol uses hydrochloric acid as a promoter and air as a sustainable oxidant, highlighting its environmental credentials. rsc.org

Cascade and Domino Reactions in the Assembly of Fused Pyrrolo-Oxazocines

Cascade and domino reactions are powerful tools for the rapid assembly of complex molecular architectures from simple precursors. These processes involve a sequence of intramolecular reactions, where the subsequent transformation is triggered by the functionality generated in the previous step, leading to a significant increase in molecular complexity in a single synthetic operation.

The formation of substituted 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazines from 1H-pyrrol-2-ylmethanols and propargyl chlorides proceeds through a cascade mechanism. researchgate.net This sequence involves nucleophilic substitution, a 1,3-prototropic rearrangement, and subsequent intramolecular cyclization. researchgate.net

A domino reaction has also been employed for the synthesis of highly substituted 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine derivatives starting from pyrrolidine and aldehydes. This reaction is initiated by the formation of an iminium ion, which then transforms into an azomethine ylide. This intermediate undergoes further reactions to construct the fused heterocyclic system.

In a related methodology, a cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols is promoted by blue light under metal-free conditions to produce sulfur-containing benzo[b]pyrrolo[2,1-c] researchgate.netrsc.orgoxazine-3,9-diones. rsc.org

Photochemical Activation in Oxazocine Ring Formation

Photochemical reactions offer unique pathways for the synthesis of complex molecules, often providing access to structures that are difficult to obtain through traditional thermal methods. researchgate.net The use of light as a reagent can promote specific, clean, and efficient transformations.

A notable example is the blue light-promoted radical-mediated cascade spiro-cyclization used to synthesize sulfur-containing benzo[b]pyrrolo[2,1-c] researchgate.netrsc.orgoxazine-3,9-diones. rsc.org In this metal-free process, N-arylpropiolamides react with thiophenols under irradiation from a 2.5 W blue LED at 60 °C. rsc.org The reaction is facilitated by hydrochloric acid and uses air as the oxidant, demonstrating a sustainable approach. rsc.org

While direct photochemical ring formation for the parent 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazocine is less documented, the synthesis of related diazocine systems frequently employs photochemical methods. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, diazocines, which are bridged azobenzenes, are synthesized via key steps that can include photochemical isomerization. beilstein-journals.orgbeilstein-journals.org These methods highlight the potential and versatility of photochemical activation in the synthesis of medium-sized heterocyclic rings.

Precursor Building Blocks and Reactant Substrates in Pyrrolo-Oxazocine Synthesis

The selection of appropriate starting materials is fundamental to the success of any synthetic strategy. The construction of the 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazocine ring system and its analogues utilizes a range of precursor building blocks and reactant substrates, tailored to the specific synthetic methodology.

A highly effective and theoretically studied route to the 1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine scaffold involves the reaction of 1H-pyrrol-2-ylmethanols with propargyl chlorides. researchgate.netresearchgate.net This reaction is typically performed as a one-pot, transition-metal-free synthesis in a superbasic medium, such as NaOH/DMSO or KOH/DMSO. researchgate.netresearchgate.net

The reaction proceeds through a cascade of steps that have been evaluated using quantum-chemical calculations. researchgate.netresearchgate.net The process is initiated by a nucleophilic substitution, followed by a 1,3-prototropic rearrangement and subsequent cyclization. researchgate.net The effect of substituents on both the pyrrole (B145914) ring and the propargyl chloride has been studied. For example, introducing a phenyl group at the 5-position of the pyrrole ring was found to lower the energy barrier for the desired cyclization to the pyrrolo-oxazine product. researchgate.net This methodology is highly selective, affording the target compounds in good yields and avoiding the need for chromatographic purification. researchgate.net

Data Tables

Table 1: One-Pot Synthesis of Substituted 1H-Pyrrolo[2,1-c] researchgate.netrsc.orgoxazines

Table 2: Photochemical Synthesis of Benzo[b]pyrrolo[2,1-c] researchgate.netrsc.orgoxazine Analogue

Cycloaddition Precursors, e.g., Dihydroisoquinoline Esters and Acrylate (B77674) Derivatives

The construction of fused pyrrole ring systems, including analogues of the 1H-pyrrolo[2,1-c] researchgate.netnih.govoxazocine scaffold, is effectively achieved through [3+2] cycloaddition reactions. nih.govrsc.org This strategy relies on the in-situ generation of a 1,3-dipole, which subsequently reacts with a dipolarophile to form a five-membered ring. nih.gov A prominent application of this method is the synthesis of pyrrolo[2,1-a]isoquinolines, which serve as key structural analogues for more complex fused systems.

In this context, 3,4-dihydroisoquinoline (B110456) and its derivatives can serve as precursors to azomethine ylides, which are potent 1,3-dipoles. organic-chemistry.org The reaction of isoquinoline (B145761) with an appropriate acid can generate an isoquinolinium salt that, upon treatment with a base or through thermal decarboxylation of a related carboxylic acid derivative, forms the azomethine ylide. nih.gov This reactive intermediate is then trapped by a dipolarophile, such as an acrylate derivative.

The reaction between the azomethine ylide and the acrylate ester proceeds via a concerted cycloaddition mechanism, leading to a highly substituted pyrrolidine ring fused to the isoquinoline backbone. Subsequent oxidation or rearrangement can yield the aromatic pyrrolo[2,1-a]isoquinoline (B1256269) system. The versatility of this approach allows for the introduction of various substituents on both the isoquinoline core and the newly formed pyrrole ring, depending on the choice of starting materials. While this specific example leads to a six-membered fused ring system, the underlying principle of 1,3-dipolar cycloaddition is a powerful and adaptable tool for the synthesis of nitrogen-containing fused heterocycles. nih.govproquest.com

Table 1: Examples of [3+2] Cycloaddition for Pyrroloisoquinoline Synthesis

This interactive table summarizes the key components used in 1,3-dipolar cycloaddition reactions to form pyrroloisoquinoline scaffolds, which are analogues of the target oxazocine system.

1,3-Dipole PrecursorDipolarophileResulting Heterocyclic SystemReference
Isoquinoline / 2-BromoacetophenoneAcetylenic EstersSubstituted Pyrrolo[2,1-a]isoquinolines organic-chemistry.org
L-proline / Isatin (forms azomethine ylide)MethyleneindolineSpiropyrrolidine Oxindole nih.gov
Amino Acid / Aldehyde (forms azomethine ylide)AlkylidenepyrazoloneAza-spirocyclic Pyrazolones nih.gov
Dihydroimidazole / Bromo-ketoneAlkene (intramolecular)Hexahydropyrrolo[1,2,3-de]quinoxaline nih.gov

Utilization of o-Aminophenols, Acetylenic Esters, and β-Nitrostyrene Derivatives

Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex heterocyclic structures in a single step, adhering to principles of atom economy and green chemistry. researchgate.net The synthesis of pyrrole rings, in particular, benefits from MCRs involving β-nitrostyrene derivatives as versatile building blocks. researchgate.netbohrium.com A plausible and advanced strategy for assembling analogues of the 1H-pyrrolo[2,1-c] researchgate.netnih.govoxazocine system involves a four-component reaction utilizing o-aminophenols, acetylenic esters, and β-nitrostyrene derivatives.

In this proposed pathway, the reaction is initiated by a Michael addition. An enamine, formed in situ from the condensation of o-aminophenol and an acetylenic ester, acts as the nucleophile. beilstein-journals.org This enamine adds to the electron-deficient double bond of β-nitrostyrene. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks a carbonyl group, followed by dehydration and elimination of the nitro group to furnish a highly substituted pyrrole ring. beilstein-journals.org

A key feature of this strategy is the incorporation of the o-aminophenol. The hydroxyl group remains as a pendant moiety on the phenyl ring attached to the pyrrole nitrogen. This ortho-hydroxy group is strategically positioned for a subsequent intramolecular cyclization (e.g., an O-alkylation or etherification step) to form the eight-membered oxazocine ring, thus completing the 1H-pyrrolo[2,1-c] researchgate.netnih.govoxazocine framework. The synthesis of related pyrrolo-1,4-benzoxazines has been successfully demonstrated, underscoring the viability of using o-aminophenol as a precursor for fused oxazine rings. bohrium.com

Table 2: Plausible Multicomponent Reaction for Pyrrole Synthesis

This interactive table outlines the components in a proposed multicomponent reaction for the synthesis of functionalized pyrroles, which are precursors to the target oxazocine system.

Component 1Component 2Component 3Component 4Key IntermediatePotential ProductReference
o-AminophenolAcetylenic Esterβ-NitrostyreneAldehydeMichael AdductSubstituted 1-(2-hydroxyphenyl)pyrrole researchgate.netbeilstein-journals.org
Amine1,3-DiketoneNitromethaneAldehydeβ-keto enamine / Nitrostyrene adductTetrasubstituted Pyrrole beilstein-journals.org
IsatinBenzylamineβ-NitrostyreneN/AN/ASpirooxindole beilstein-journals.org

Mechanistic Investigations of 1h Pyrrolo 2,1 C 1 2 Oxazocine Formation Reactions

Detailed Reaction Mechanisms for Pyrrolo-Oxazocine Ring Closure

The formation of the pyrrolo-oxazocine ring often proceeds through a cascade of reactions, with the specific mechanism being highly dependent on the starting materials and reaction conditions.

A one-pot, transition-metal-free synthesis has been developed for substituted 3-methyl-1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazines from 1H-pyrrol-2-ylmethanols and propargyl chlorides in a superbasic NaOH/DMSO system. researchgate.net Theoretical calculations suggest a mechanism involving the initial formation of a propargyl pyrrolylmethyl ether, followed by an intramolecular rsc.orgnih.gov-sigmatropic rearrangement to an allene (B1206475) intermediate. This allene then undergoes a 6-endo-trig cyclization to form the oxazine (B8389632) ring. The final step is an isomerization of the exocyclic double bond into the pyrrole (B145914) ring to yield the aromatic product. researchgate.net This atom-economical method is environmentally benign, with water being the only side product. researchgate.net

Another pathway involves the reaction of 1H-pyrrol-2-ylmethanol with propargyl chloride, where theoretical and experimental studies have elucidated the reaction's energy characteristics. researchgate.net Quantum-chemical calculations have been instrumental in predicting the probable products and understanding the interconversions of the reactants. researchgate.net

In a different approach, the reaction of 3-aroylpyrrolo[2,1-c] mdpi.comdntb.gov.uabenzothiazine-1,2,4-triones with nucleophiles can lead to a ring contraction of the 1,4-thiazine ring. nih.gov This process involves the cleavage of the S-C bond, forming a 1-(2-thiophenyl)pyrrole derivative in situ, which then undergoes intramolecular cyclization. nih.gov

Furthermore, the synthesis of pyrazino-oxazine derivatives has been achieved through a multi-step process starting from polymer-supported N-alkylated N-acylated tert-butylserine. dntb.gov.ua This solid-phase synthesis leads to spontaneous cyclative cleavage to form pyrazine (B50134) intermediates. Subsequent acid-mediated cleavage of the tert-butyl group and cyclization of the oxazine scaffold yields the target 1,7,8,9a-tetrahydropyrazino[2,1-c] mdpi.comdntb.gov.uaoxazine-6,9-diones. dntb.gov.ua

A general mechanism for the formation of fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines involves the 1,3-dipolar cycloaddition of heterocyclic N-ylides with activated alkynes or alkenes. beilstein-journals.org The initial cycloadducts can then undergo further transformations, such as ring-opening and ring-closure, to yield the final products. beilstein-journals.org

The table below summarizes key mechanistic pathways for pyrrolo-oxazocine and related fused heterocycle formation.

Starting MaterialsKey Mechanistic StepsFinal Product Type
1H-pyrrol-2-ylmethanols and propargyl chlorides rsc.orgnih.gov-Sigmatropic rearrangement, 6-endo-trig cyclization, isomerization. researchgate.netSubstituted 1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazines. researchgate.net
3-Aroylpyrrolo[2,1-c] mdpi.comdntb.gov.uabenzothiazine-1,2,4-triones and nucleophilesNucleophilic attack, S-C bond cleavage, intramolecular cyclization. nih.govPyrrolo[2,1-b] mdpi.comnih.govbenzothiazoles. nih.gov
Polymer-supported N-alkylated N-acylated tert-butylserineSpontaneous cyclative cleavage, acid-mediated cleavage, oxazine ring cyclization. dntb.gov.ua1,7,8,9a-Tetrahydropyrazino[2,1-c] mdpi.comdntb.gov.uaoxazine-6,9-diones. dntb.gov.ua
Heterocyclic N-ylides and activated alkynes/alkenes1,3-Dipolar cycloaddition, ring-opening, ring-closure. beilstein-journals.orgPyrrolo[1,2-a]quinoxalines. beilstein-journals.org

Characterization and Role of Transient Intermediates

In the tungsten-catalyzed [3+2] cycloaddition aromatization reaction for the synthesis of pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, the formation of an ion-pair intermediate is a critical step. researchgate.netnih.gov This intermediate is generated in situ from a dihydroisoquinoline ester and (Z)-4-methoxy-4-oxobut-2-enoic acid, which itself is formed from the solvolysis of maleic anhydride (B1165640) with methanol. researchgate.netnih.gov The key cycloadduct acid intermediate, resulting from the [3+2] cycloaddition, has been successfully isolated and its structure confirmed by X-ray crystallography. researchgate.netnih.gov

In superacid-promoted ring closing and opening reaction cascades that form aza-polycyclic aromatic compounds, reactive dicationic intermediates are proposed. nih.gov The initial ionization of pyridyl and hydroxyl groups leads to a dication, which then forms a spirocyclic intermediate. nih.gov Protonation of the arene carbons in the superacidic media generates another dicationic species that ultimately leads to ring opening and the formation of the final product. nih.gov

The reaction of cyclic nitronates with vinyl diazoacetates to form partially saturated mdpi.comrsc.orgoxazino[2,3-b] mdpi.comrsc.orgoxazines involves a zwitterionic intermediate. mdpi.com A rhodium catalyst generates an electrophilic vinyl carbenoid species from the vinyl diazo compound. mdpi.com Nucleophilic attack by the oxygen atom of the N-oxide on the carbenoid produces a zwitterion, which then undergoes ring closure to form the target cycloadduct. mdpi.com

The table below highlights some of the key transient intermediates and their roles in the formation of pyrrolo-oxazocine and related heterocyclic systems.

Reaction TypeTransient IntermediateRole of Intermediate
Tungsten-catalyzed [3+2] cycloaddition aromatizationIon-pair intermediate, Cycloadduct. researchgate.netnih.govCrucial for the cascade process to occur; the cycloadduct is a key isolable intermediate. researchgate.netnih.gov
Superacid-promoted ring closing and openingDicationic intermediates. nih.govDrive the reaction cascade involving ring formation and subsequent ring opening. nih.gov
[3+3]-Annulation of cyclic nitronatesZwitterionic intermediate. mdpi.comForms upon nucleophilic attack and undergoes ring closure to yield the cycloadduct. mdpi.com

Catalytic Principles in Pyrrolo-Oxazocine Synthesis

The synthesis of pyrrolo-oxazocine and related fused heterocyclic systems often employs various catalytic strategies to enhance efficiency, selectivity, and reaction rates. These include the use of Brønsted acids, transition metals, and photocatalysts.

Benzoic acid catalysis has been effectively used in the diastereoselective synthesis of highly substituted 1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazines. rsc.org In a typical procedure, a mixture of an aldehyde, an amine (such as tryptolines or tetrahydroisoquinolines), and benzoic acid in acetonitrile (B52724) is stirred at 50 °C. rsc.org The benzoic acid acts as a Brønsted acid catalyst, facilitating the formation of an iminium ion from the aldehyde and the amine. This is followed by an intramolecular cyclization to yield the fused oxazine product. The use of 3 Å molecular sieves helps to remove water and drive the reaction to completion. rsc.org

Tungsten photocatalysis has emerged as a powerful tool for the synthesis of pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylates. researchgate.netnih.gov This photo-induced [3+2] cycloaddition aromatization reaction is catalyzed by a tungsten complex and proceeds under mild conditions. researchgate.netnih.gov The reaction tolerates a wide range of functional groups, including esters, cyano groups, ketones, bromides, and alkenes. nih.gov Mechanistic studies have revealed that the formation of an ion-pair intermediate is crucial for this cascade process. researchgate.netnih.gov

Lewis acid mediation is another important catalytic principle. For instance, the synthesis of novel fused tricyclic heterocyclic compounds, including pyrrolo mdpi.comdntb.gov.uabenzoxazinone derivatives, is promoted by tin(IV) chloride. researchgate.net The reaction is believed to proceed through a sequential intermolecular Michael addition, intramolecular cyclization, and aromatization with the elimination of water. researchgate.net Similarly, rhodium(II) carboxylate catalysts are used in the formation of carbazoles from biaryl azides. nih.gov The rhodium catalyst facilitates the formation of a rhodium nitrenoid intermediate, which then undergoes cyclization. nih.gov

The table below summarizes the different catalytic principles employed in the synthesis of pyrrolo-oxazocine and related heterocycles.

Catalytic PrincipleCatalystRole of CatalystExample Reaction
Brønsted Acid CatalysisBenzoic Acid. rsc.orgProtonates the aldehyde to facilitate iminium ion formation. rsc.orgSynthesis of 1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazines from aldehydes and amines. rsc.org
PhotocatalysisTungsten Complex. researchgate.netnih.govFacilitates a [3+2] cycloaddition aromatization reaction under photo-irradiation. researchgate.netnih.govSynthesis of pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylates. researchgate.netnih.gov
Lewis Acid MediationTin(IV) Chloride. researchgate.netPromotes a cascade of Michael addition, cyclization, and aromatization. researchgate.netSynthesis of pyrrolo mdpi.comdntb.gov.uabenzoxazinone derivatives. researchgate.net
Transition Metal CatalysisRhodium(II) Carboxylate. nih.govForms a rhodium nitrenoid intermediate to enable carbazole (B46965) formation. nih.govSynthesis of carbazoles from biaryl azides. nih.gov

Stereochemical Control and Diastereoselectivity in Pyrrolo-Oxazocine Synthesis

The control of stereochemistry is a critical aspect of the synthesis of complex molecules like 1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazines, as the biological activity of stereoisomers can vary significantly. nih.gov

A notable example of high diastereoselectivity is observed in the rhodium-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates. mdpi.com The use of rhodium(II) octanoate (B1194180) as the catalyst in THF at room temperature leads to the formation of the desired cycloadducts in good yields and with excellent diastereoselectivity. mdpi.com The observed stereochemistry is explained by the approach of the bulky vinyl-rhodium moiety from the face of the dipole opposite to the substituent on the nitronate. mdpi.com

In the synthesis of highly substituted 1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazines via C-H functionalization, the relative stereochemistry of the products has been unequivocally assigned by X-ray crystallography. rsc.org This diastereoselective synthesis provides access to complex fused oxazolidine (B1195125) and oxazine structures. rsc.org

The synthesis of disubstituted pyrazino-oxazines with controlled stereochemistry has also been reported. dntb.gov.ua This method utilizes N-Fmoc-protected α-amino acids and 2-bromo ketones as readily available building blocks. The solid-phase synthesis yields polymer-supported intermediates that undergo spontaneous cyclative cleavage, followed by acid-mediated cleavage and cyclization to afford the target tetrahydropyrazino[2,1-c] mdpi.comdntb.gov.uaoxazine-6,9-diones. dntb.gov.ua

Furthermore, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates the ability to generate molecules with two stereocenters. dntb.gov.ua

The table below provides examples of stereochemical control in the synthesis of pyrrolo-oxazocine and related heterocyclic systems.

ReactionKey Feature for StereocontrolOutcome
[3+3]-Annulation of cyclic nitronates with vinyl diazoacetatesApproach of the bulky vinyl-rhodium moiety from the less hindered face. mdpi.comExcellent diastereoselectivity. mdpi.com
Synthesis of substituted 1H-pyrrolo[2,1-c] mdpi.comdntb.gov.uaoxazinesC-H functionalization strategy. rsc.orgDiastereoselective formation of products, confirmed by X-ray crystallography. rsc.org
Synthesis of disubstituted pyrazino-oxazinesUse of chiral α-amino acid building blocks in solid-phase synthesis. dntb.gov.uaControlled stereochemistry in the final products. dntb.gov.ua

Application of Hammett Analysis and Kinetic Isotope Effects in Mechanistic Studies

Hammett analysis and the determination of kinetic isotope effects (KIEs) are powerful tools for elucidating the mechanisms of chemical reactions, including the formation of pyrrolo-oxazocine and related heterocyclic systems. wikipedia.orgwalisongo.ac.idwikipedia.orglibretexts.orglibretexts.org

Hammett Analysis:

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. walisongo.ac.idwikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ). walisongo.ac.idwikipedia.org

In the rhodium-catalyzed formation of carbazoles from triaryl azides, Hammett analysis was used to probe the mechanism of C-N bond formation. nih.gov A plot of the product ratios against Hammett σ⁺-values resulted in a V-shaped plot with two intersecting lines. nih.gov This nonlinearity suggests that at least two different mechanisms are operating. The negative ρ-value observed for electron-donating substituents indicates that electron density is leaving the aryl π-system in the product-determining step. nih.gov

Kinetic Isotope Effects (KIEs):

The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is a sensitive probe for bond-breaking or bond-forming steps in the rate-determining step of a reaction. wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken, while a secondary KIE occurs when the labeled atom is not directly involved in bond cleavage. wikipedia.orglibretexts.org

In the study of carbazole formation from triaryl azides, the lack of a primary intramolecular kinetic isotope effect suggested that the C-H(D) bond cleavage does not occur in the product-determining step. nih.gov This finding, combined with the Hammett analysis, provided strong evidence for a mechanism where the electronic properties of the substituent influence the rate of rhodium nitrenoid formation and subsequent C-N bond formation occurs via a 4π-electron-5-atom electrocyclization. nih.gov

The table below summarizes the application of these mechanistic tools.

Mechanistic ToolPrincipleApplication in Heterocycle SynthesisMechanistic Insight Gained
Hammett AnalysisCorrelates reaction rates of substituted aromatic compounds with substituent electronic properties. walisongo.ac.idwikipedia.orglibretexts.orgStudied the rhodium-catalyzed formation of carbazoles from triaryl azides. nih.govRevealed a change in mechanism based on substituent electronics and indicated charge development in the transition state. nih.gov
Kinetic Isotope Effect (KIE)Measures the effect of isotopic substitution on reaction rate to probe bond-breaking in the rate-determining step. wikipedia.orglibretexts.orgInvestigated the C-H bond cleavage step in carbazole formation. nih.govThe absence of a primary KIE ruled out C-H bond cleavage in the product-determining step. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1h Pyrrolo 2,1 C 1 2 Oxazocine Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques: ¹H, ¹³C, COSY, HSQC, HMBC)

High-resolution NMR spectroscopy is the most powerful tool for determining the molecular structure of 1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazocine derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: One-dimensional ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms (methyl, methylene, methine, quaternary). For instance, in pyrrole-containing structures, the protons on the pyrrole (B145914) ring typically appear in the aromatic region of the ¹H NMR spectrum. chemicalbook.comresearchgate.net The chemical shifts are influenced by the substituents on the bicyclic core.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect signals from neighboring protons, which is crucial for tracing out spin systems within the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the signals. columbia.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Related Heterocycle, 4-(1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridin-6-yl)phenol (10o) nih.gov

Atom TypeChemical Shift (δ, ppm)
¹H NMR9.03 (s, 1H), 7.77 (d, J = 8.6 Hz, 2H), 7.67 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 6.92 (d, J = 8.7 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.70 (s, 2H), 3.94 (s, 3H), 3.90 (s, 6H)
¹³C NMR157.87, 154.06, 149.89, 142.30, 141.51, 137.59, 134.03, 132.70, 131.87, 128.37, 124.19, 116.12, 103.02, 102.45, 101.99, 61.05, 56.44

Note: Data is for a related but different compound to illustrate typical shifts.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies. For derivatives of 1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazocine, IR spectroscopy can confirm the presence of key structural features. For example, a carbonyl group (C=O) in an oxazinone derivative would show a strong absorption band typically in the range of 1650-1750 cm⁻¹. researchgate.netresearchgate.net The presence of C-O-C ether linkages and the aromatic C-H and C=C bonds of the pyrrole ring can also be identified. acgpubs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While less commonly reported for this specific scaffold, it can provide valuable information, particularly for symmetric vibrations and C=C bonds that may be weak in the IR spectrum.

Table 2: Typical IR Absorption Frequencies for Functional Groups in Pyrrolo-oxazocine Derivatives

Functional GroupVibration TypeCharacteristic Frequency (cm⁻¹)
N-H (pyrrole)Stretch3100 - 3500
C-H (aromatic)Stretch3000 - 3100
C=O (ketone/amide)Stretch1650 - 1750
C=C (aromatic)Stretch1450 - 1600
C-O (ether)Stretch1050 - 1250

Note: Ranges are approximate and can vary based on the specific molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation. It is commonly used to determine the molecular weight of the compound by observing the molecular ion peak, often as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments, which is a critical step in confirming the identity of a newly synthesized molecule. researchgate.net For example, the calculated mass for a proposed formula is compared to the experimentally found mass, with a small error margin confirming the composition. semanticscholar.orgnih.gov Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

The structures of several derivatives, such as 3-methyl-1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazin-1-one and 3-phenyl-1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazin-1-one, have been confirmed by this method. nih.govnih.gov The analysis reveals that the core bicyclic ring system is nearly planar. nih.govnih.gov For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing a definitive assignment of R/S descriptors. wikipedia.org The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the solid state. nih.gov

Table 3: Representative Crystallographic Data for 3-Phenyl-1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazin-1-one nih.gov

ParameterValue
Chemical FormulaC₁₃H₉NO₂
Molecular Weight211.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.870 (1)
b (Å)3.8345 (7)
c (Å)21.733 (4)
β (°)91.059 (7)
Volume (ų)489.09 (15)
Z2
Temperature (K)113
R-factor0.031

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

For chiral derivatives of 1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazocine, chiroptical techniques are indispensable for characterizing their stereochemical properties.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound produces an ECD spectrum that is a mirror image of the other. This property makes ECD a powerful tool for:

Determining Enantiomeric Excess (e.e.): The magnitude of the ECD signal is proportional to the concentration difference between the two enantiomers, allowing for a quantitative assessment of enantiomeric purity.

Assigning Absolute Configuration: The absolute configuration of a chiral center can often be determined by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations. wikipedia.orgutsunomiya-u.ac.jp

While specific ECD studies on 1H-pyrrolo[2,1-c] semanticscholar.orgresearchgate.netoxazocine were not found, this technique remains a crucial method for the stereochemical analysis of any new chiral analogues synthesized within this class of compounds.

Derivatization and Chemical Functionalization Strategies for the 1h Pyrrolo 2,1 C 1 2 Oxazocine Scaffold

General Methodologies for Introducing Substituents onto the Pyrrolo-Oxazocine Core

The introduction of substituents onto the pyrrolo-oxazocine core is fundamental to modulating its properties. Various synthetic methodologies have been developed to achieve this, ranging from one-pot cyclizations to the functionalization of pre-formed scaffolds.

A one-pot, transition-metal-free synthesis has been developed for creating substituted fused pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazines. mdpi.com This method operates in a potassium hydroxide/dimethyl sulfoxide (B87167) (KOH/DMSO) superbasic medium, allowing for the efficient construction of the heterocyclic ensemble. mdpi.com Theoretical evaluations of the reaction kinetics and thermodynamics have helped to optimize this process, enabling the selective synthesis of synthetically valuable compounds. mdpi.com

Another approach involves the functionalization of the oxazocine portion of the ring system. For instance, sulfur-containing benzo[b]pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazine-3,9-diones have been synthesized through a blue light-promoted, radical-mediated cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols. mdpi.com This metal-free method uses hydrochloric acid as a promoter and air as a sustainable oxidant, demonstrating tolerance for numerous functional groups and yielding a series of complex derivatives with high selectivity. mdpi.com The reaction of 8-aroylpyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazine-1,6,7-triones with 2-aminothiophenol (B119425) in 1,4-dioxane (B91453) provides a rapid, one-pot, and environmentally friendly route to related 1,4-benzothiazine derivatives via Michael addition and subsequent oxazine (B8389632) ring-opening. nih.gov

The crystal structure of derivatives such as 3-Methyl-1H-pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazin-1-one, an intermediate in the synthesis of the natural product peramine, has been characterized, confirming the planarity of the bicyclic system. nih.gov The synthesis of this compound involves the reaction of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with 1-chloropropan-2-one in the presence of potassium carbonate. nih.gov

Table 1: Synthesis of Substituted Benzo[b]pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazine-3,9-diones This table summarizes the synthesis of various sulfur-containing derivatives via a blue light-promoted radical-mediated reaction.

EntryPhenylpropiolamide Substituent (1a)Thiophenol Substituent (2a)ProductYield
1Phenyl4-Methylphenyl1-Phenyl-2-(p-tolylthio)-5,6,7a,8-tetrahydro-3H,9H-benzo[b]pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazine-3,9-dione (3a)47%
2Thiophen-2-yl4-Methylphenyl1-(Thiophen-2-yl)-2-(p-tolylthio)-5,6,7a,8-tetrahydro-3H,9H-benzo[b]pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazine-3,9-dione (3f)46%
3Methyl4-Methylphenyl1-Methyl-2-(p-tolylthio)-5,6,7a,8-tetrahydro-3H,9H-benzo[b]pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazine-3,9-dione (3h)30%
Data sourced from mdpi.com.

Regioselective and Stereoselective Functionalization of the Pyrrolo-Oxazocine Ring System

Controlling the regioselectivity and stereoselectivity during functionalization is critical for generating specific isomers with defined biological activities. Research into related fused oxazocine systems provides insight into strategies applicable to the pyrrolo-oxazocine scaffold.

A highly regioselective approach has been demonstrated in the synthesis of pyrido nih.govbeilstein-journals.orgoxazocines through the tandem reaction of substituted 3-(oxiran-2-yl)pyridines with various ethanolamines. beilstein-journals.org This process proceeds under additive-free conditions and exhibits excellent regioselectivity, involving an SN2-type ring-opening of the oxirane by the amino group and a subsequent SNAr-type etherification to form the eight-membered ring. beilstein-journals.org

For related oxazine ring systems, silver-catalyzed intramolecular cyclization has proven effective for achieving high regioselectivity. For example, the Ag2CO3/TFA-mediated intramolecular annulation of N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazoles exclusively yields the six-membered ring product through a 6-endo-dig cyclization, with no formation of the possible five-membered ring. nih.gov This highlights the potential of transition metal catalysis to direct the cyclization pathway in the formation of fused heterocyclic systems.

Furthermore, nucleophile-induced ring contraction represents another strategy for selective functionalization. In the closely related pyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazine system, treatment with nucleophiles like alkanols or amines induces a 1,4-thiazine ring contraction. rsc.org This transformation proceeds through the selective cleavage of the S–C bond, followed by an intramolecular cyclization to form a new pyrrolo[2,1-b] nih.govbenzothiazole scaffold. rsc.org This method demonstrates how the inherent reactivity of the heterocyclic core can be harnessed for regioselective transformations. beilstein-journals.org

Stereoselective approaches have been developed for similar fused nitrogen heterocycles, such as the pyrroloisoquinoline ring system, using N-acyliminium chemistry with non-racemic chiral templates. The stereochemical outcome of such cyclizations can be precisely controlled, offering a pathway to enantiomerically pure compounds.

Strategic Incorporation of Linker Moieties for Scaffold Conjugation (e.g., Phosphonate-linked, Benzothiadiazine-linked Architectures)

The conjugation of heterocyclic scaffolds to other molecular entities via linker moieties is a widely used strategy in medicinal chemistry to create hybrid molecules with novel or enhanced properties. This involves the strategic incorporation of spacers that can connect the core scaffold to another pharmacophore, a targeting group, or a solubilizing agent.

For complex heterocyclic systems, this approach allows for the development of molecules that can interact with multiple biological targets or possess improved pharmacokinetic profiles. While the incorporation of specific linker architectures such as phosphonates and benzothiadiazines is a well-established strategy for modifying related scaffolds like the pyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzodiazepines, the application of these specific linker types to the 1H-pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazocine core is not extensively documented in the current scientific literature.

Phosphonate groups are often used as non-hydrolyzable mimics of phosphates and can be introduced as diethylphosphonate conjugates through spacers like simple alkane chains or piperazine (B1678402) moieties. These modifications have been shown to enhance DNA-binding affinity and improve water solubility in other heterocyclic systems. Similarly, the 1,2,4-benzothiadiazine moiety has been linked to other scaffolds via alkane spacers to produce conjugates with significant cytotoxicity against cancer cell lines. The development of such conjugation strategies for the 1H-pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazocine scaffold represents a potential area for future research to expand its chemical diversity and biological applications.

Exploration of Medium-Sized Ring Building Blocks Functionalization via Cross-Coupling Reactions

Medium-sized rings, such as the oxazocine core, are challenging synthetic targets but offer access to underexplored three-dimensional chemical space. nih.gov The functionalization of these rings is often achieved through powerful and versatile cross-coupling reactions. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, in particular, are instrumental in this field. The Suzuki-Miyaura cross-coupling has been successfully employed to elaborate mono- and difunctionalized 8- and 9-membered ring lactones, which serve as valuable building blocks. nih.govbeilstein-journals.org In this approach, building blocks containing a bromine atom are coupled with various arylboronic acids or esters. Alternatively, building blocks containing a boronic ester (BPin) group can be reacted with a range of aryl bromides to introduce diverse substituents. nih.gov These reactions generally proceed in good yields and are compatible with a variety of functional groups, including medicinally relevant moieties like pyridine, unprotected indole (B1671886), and N-methylpyrazole. nih.gov

The general catalytic cycle for these cross-coupling reactions typically involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. Similar strategies have been applied to other medium-sized oxazine rings, such as 6H-1,2-oxazines. Halogenated 6H-1,2-oxazines serve as precursors for Sonogashira and Suzuki couplings to introduce aryl and alkynyl substituents at specific positions.

Table 2: Suzuki-Miyaura Cross-Coupling of Medium-Ring Lactone Building Blocks This table illustrates the functionalization of an 8-membered ring lactone building block (Bromide 4i) using various aryl boronic acids/esters.

Coupling Partner (Aryl Boronic Acid/Ester)Coupled ProductYield
Phenylboronic acid5g72%
4-Methoxyphenylboronic acid5h83%
4-Fluorophenylboronic acid5i76%
Pyridin-3-ylboronic acid5j68%
1H-Indol-5-ylboronic acid5k61%
1-Methyl-1H-pyrazol-4-ylboronic acid5l67%
Data sourced from nih.gov.

Total Synthesis Strategies of Natural Products Incorporating Pyrrolo-Oxazocine Analogues

The total synthesis of natural products provides a platform for developing new synthetic methodologies and confirming complex molecular structures. Several indole alkaloids isolated from plants of the Kopsia genus feature a common indole-fused pyrroloazocine core, which is an analogue of the 1H-pyrrolo[2,1-c] nih.govbeilstein-journals.orgoxazocine system. The synthesis of these molecules, which include the lapidilectines, grandilodines, lundurines, and tenuisines, presents significant synthetic challenges, particularly in the construction of the central eight-membered azocine (B12641756) ring.

A key review of the total syntheses of these pyrroloazocine indole alkaloids highlights the various strategies employed to construct the core framework. The challenges include the formation of the spiro[cyclohexane-2-indoline] and indole-pyrroloazocine intermediates. For example, the total synthesis of (+)-grandilodine C and (+)-lapidilectine B by Nishida and colleagues showcases a sophisticated approach to assembling the complex architecture. These synthetic efforts not only provide access to these biologically active compounds but also drive the discovery of new chemical reactions and strategies for constructing medium-sized, nitrogen-containing rings.

The broader field of pyrrole-containing natural product synthesis is extensive, with numerous methods developed for the construction and manipulation of the pyrrole (B145914) ring in complex settings. These strategies often involve the late-stage introduction of the pyrrole moiety or carrying the pyrrole through a multi-step sequence using mild reaction conditions to avoid its degradation. The insights gained from these syntheses are invaluable for tackling challenging targets like the pyrrolo-oxazocine-containing natural products.

Computational and Theoretical Studies on the 1h Pyrrolo 2,1 C 1 2 Oxazocine System

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles (e.g., DFT Studies, Energy Landscape Mapping)

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of novel heterocyclic scaffolds. While specific studies focusing exclusively on the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine system are not extensively documented, the methodologies are well-established through research on analogous structures, such as the closely related fused pyrrolo nih.govnih.govoxazines.

Theoretical evaluations of the formation of substituted 3-methyl-1H-pyrrolo[2,1-c] nih.govnih.govoxazines have been performed using high-level quantum-chemical calculations, such as the CBS-Q//B3 and B2PLYP/6-311++G**//B3LYP/6-31+G* methods. researchgate.net These studies map the energy landscape of the reaction, evaluating the kinetic (free activation energies) and thermodynamic (thermal effects) characteristics of each step. researchgate.netresearchgate.net This type of analysis helps predict the most probable reaction pathways and potential byproducts. researchgate.net For the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine system, similar Density Functional Theory (DFT) calculations could be employed to understand its electronic structure.

A typical DFT study on this scaffold would involve:

Geometry Optimization: Determining the lowest energy three-dimensional structure.

Frequency Calculations: Confirming the optimized structure is a true minimum on the potential energy surface and calculating thermodynamic properties like enthalpy and Gibbs free energy. nih.gov

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The HOMO-LUMO gap is a critical indicator of chemical stability.

Electron Density and Charge Distribution: Calculating Mulliken or Natural Bond Orbital (NBO) charges to identify electrophilic and nucleophilic sites within the molecule. nih.gov

These calculations provide a detailed profile of the molecule's reactivity, predicting how it might interact with other reagents or biological targets.

Computational Parameter Significance for 1H-Pyrrolo[2,1-c] nih.govnih.govoxazocine Typical DFT Method
HOMO/LUMO Energies Indicates electronic transition properties and sites for nucleophilic/electrophilic attack.B3LYP/6-31G
Electron Density Map Visualizes electron-rich and electron-poor regions, predicting sites of interaction.M06-2X/def2-TZVP
Gibbs Free Energy (ΔG) Determines the spontaneity and favorability of formation or conformational changes.CBS-Q//B3
Mulliken Charges Quantifies the partial charge on each atom, highlighting reactive centers.B3LYP/6-31G

Table 1: Key Parameters from Quantum Chemical Calculations. This interactive table outlines important parameters derived from DFT studies and their relevance to understanding the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine system.

Conformational Analysis of the Eight-Membered Oxazocine Ring and Its Fused Pyrrole (B145914) (e.g., Molecular Dynamics, Molecular Mechanics)

The eight-membered oxazocine ring imparts significant conformational flexibility to the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine scaffold. Unlike rigid six-membered rings, medium-sized rings (8-14 atoms) adopt a variety of low-energy conformations, the preferences for which are dictated by the avoidance of unfavorable transannular (across-the-ring) interactions. princeton.edu

Computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape of such flexible systems.

Molecular Mechanics (MM): Utilizes classical force fields (e.g., OPLS-AA, MMFF) to rapidly calculate the energies of different conformations. nih.gov This approach is suitable for scanning a wide range of possible structures to identify low-energy candidates. For simple cyclooctane, the boat-chair (BC) conformation is generally preferred energetically over boat-boat (BB) or chair-chair (CC) forms. princeton.edu

Molecular Dynamics (MD): Simulates the movement of atoms over time, providing insight into the dynamic behavior of the molecule and the transitions between different conformational states. nih.gov

In the context of the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine system, the fusion of the planar pyrrole ring introduces constraints that influence the accessible conformations of the eight-membered ring. Studies on other eight-membered heterocycles, such as those containing a disulfide bridge, have shown that the ring can adopt four or more distinct low-energy conformers in solution. nih.gov The conformational preferences are sensitive to factors like the planarity of amide bonds or the presence of sp2-hybridized centers, which prefer specific positions to relieve transannular strain. nih.govprinceton.edu A thorough analysis would involve computational modeling to predict the most stable conformers and the energy barriers between them.

Conformation Relative Energy (Illustrative) Key Features
Boat-Chair (BC) LowGenerally the most stable for cyclooctane; minimizes transannular strain.
Chair-Chair (CC) MediumHigher energy due to eclipsing interactions.
Boat-Boat (BB) HighOften the highest energy conformer due to flagpole interactions.
Twist-Boat MediumAn intermediate conformation between others.

Table 2: Potential Conformations of the Eight-Membered Oxazocine Ring. This interactive table shows common conformations for eight-membered rings and their general relative energies, which would be investigated for the pyrrolo-oxazocine system.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, IR Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing newly synthesized compounds.

Calculated NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. modgraph.co.uk While these calculations can be basis-set dependent, they generally provide good agreement with experimental data, especially for ¹³C shifts. modgraph.co.uknih.gov For a complex molecule like 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine, calculated shifts help in assigning peaks in the experimental spectrum, which can be ambiguous due to the complex spin systems and conformational averaging. A comparison of calculated shifts for 1,4-oxazine shows that the values are intermediate between those for pyran and dihydropyridine. researchgate.net

Calculated IR Frequencies: The vibrational frequencies and IR intensities can also be calculated using DFT. nih.gov These calculations yield a theoretical IR spectrum that can be compared with experimental results. To improve accuracy, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. nih.gov Studies on related heterocycles like 1H-pyrrolo[3,2-h]quinoline show that hybrid functionals such as B3LYP with split-valence basis sets provide a good balance of accuracy and cost for simulating IR spectra. nih.gov

Spectroscopic Data Computational Method Information Gained
¹H NMR Chemical Shifts GIAO-B3LYP/6-31G(d,p)Prediction of proton environments and coupling constants.
¹³C NMR Chemical Shifts GIAO-B3LYP/6-31G(d,p)Prediction of the carbon skeleton structure.
IR Frequencies B3LYP/6-311+G(d,p)Identification of functional groups (e.g., C=O, C-O-C, C=C) and fingerprint region.

Table 3: Computational Methods for Predicting Spectroscopic Parameters. This interactive table summarizes the common computational approaches used to predict NMR and IR spectra for organic molecules.

In Silico Approaches for Scaffold Design and Exploration (e.g., Virtual Screening, QSAR Modeling Principles for scaffold derivatization)

The 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine core represents a novel scaffold that can be explored for potential biological activity using in silico techniques. Fused pyrrole systems are prevalent in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and CNS-active agents. nih.govnih.govmdpi.com

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a biological target, such as an enzyme or receptor. For the pyrrolo-oxazocine scaffold, a library of derivatives with various substituents at different positions could be generated in silico. These virtual molecules would then be "docked" into the active site of a target protein to predict their binding affinity. nih.govnih.gov This approach has been successfully used to identify new chemotypes for targets like MELK kinase, using scaffolds such as nih.govnih.govresearchgate.nettriazolo[1,5‐b]isoquinolines. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives has been synthesized and tested for biological activity, a QSAR model can be developed. QSAR modeling establishes a mathematical relationship between the chemical structures of the compounds and their biological activity. This is achieved by calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each derivative and correlating them with their measured activity. The resulting model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. nih.gov For the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine scaffold, a QSAR study could reveal which substitution patterns and physicochemical properties are crucial for a desired biological effect. nih.gov

In Silico Technique Application to Pyrrolo-oxazocine Scaffold Objective
Scaffold Hopping Identify structurally novel derivatives that retain key pharmacophoric features.Discover new chemical entities with potentially improved properties.
Virtual Screening Dock a library of virtual derivatives against a known biological target.Identify potential "hits" for a specific therapeutic area (e.g., kinase inhibition).
QSAR Modeling Correlate structural descriptors of derivatives with their biological activity.Guide lead optimization by predicting the activity of new designs.
Pharmacophore Modeling Define the essential 3D arrangement of features required for biological activity.Design novel molecules that fit the pharmacophore model.

Table 4: In Silico Approaches for Drug Discovery. This interactive table describes how various computational drug design techniques could be applied to explore the therapeutic potential of the 1H-pyrrolo[2,1-c] nih.govnih.govoxazocine scaffold.

Exploration of the 1h Pyrrolo 2,1 C 1 2 Oxazocine Scaffold in Advanced Chemical Research

The 1H-Pyrrolo[2,1-c]researchgate.netbeilstein-journals.orgoxazocine as a Privileged Scaffold in Heterocyclic Chemistry

In the field of heterocyclic chemistry, certain structural motifs are deemed "privileged" due to their ability to bind to multiple biological targets with high affinity. While the broader family of pyrrolo-oxazines and related fused systems has been a subject of study, the specific 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine core is a relatively underexplored yet promising scaffold. Its significance lies in the unique spatial arrangement of its constituent rings, which can be strategically functionalized to create a diverse array of compounds. The fusion of the electron-rich pyrrole (B145914) ring with the more flexible eight-membered oxazocine ring creates a conformationally distinct framework.

The development of efficient synthetic methodologies is crucial for establishing a scaffold's privileged status. One-pot, transition-metal-free synthetic routes to access related pyrrolo researchgate.netbeilstein-journals.orgoxazine (B8389632) ensembles have been developed, highlighting the potential for atom-economical and environmentally benign processes. researchgate.net These methods, often proceeding through domino reactions, allow for the construction of the core structure with high efficiency and selectivity, which is a key factor in its utility as a privileged scaffold. researchgate.net

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Pyrrolo-Oxazocine Core

The modular nature of the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine scaffold makes it an ideal building block for the creation of hybrid molecules. This strategy involves combining the pyrrolo-oxazocine core with other pharmacophoric fragments or functional groups to generate novel chemical entities with potentially enhanced or entirely new properties.

The synthesis of such hybrids often relies on multi-component reactions or sequential synthetic transformations. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgbenzoxazine-1,2,4-triones with substituted acetamides of 3,4-dihydroisoquinolines has been shown to produce complex spiro-fused pyrrole derivatives. researchgate.net This demonstrates the ability of the pyrrolo-oxazocine system to participate in intricate chemical transformations, leading to structurally diverse and complex molecular architectures. These reactions can result in the formation of multiple new rings and stereocenters in a single operation, showcasing the synthetic versatility of the scaffold.

Structure-Reactivity Relationships within the Pyrrolo-Oxazocine Family for Chemical Probe Development

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to its application, particularly in the development of chemical probes. For the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine family, this involves investigating how the electronic and steric properties of the scaffold and its substituents influence its interactions with other molecules.

The reactivity of related fused 1H-pyrrole-2,3-diones, which can be considered activated precursors or analogues, is highly dependent on the nature of the heteroatom in the fused ring. beilstein-journals.orgnih.gov These compounds are polyelectrophilic, possessing multiple sites susceptible to nucleophilic attack. beilstein-journals.orgnih.gov The specific positions and the nature of the attacking nucleophile can lead to different reaction pathways, including ring-contraction or the formation of new heterocyclic systems. beilstein-journals.orgnih.gov

Influence of Substituents on Scaffold Reactivity and Properties

The introduction of substituents onto the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine core can profoundly impact its reactivity and physicochemical properties. The nature of aroyl substituents in related pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgbenzothiazines, for example, has been observed to not significantly affect the yields of certain nucleophilic addition reactions, suggesting that the core scaffold's reactivity is the dominant factor in these transformations. beilstein-journals.orgnih.gov However, the structure of the nucleophile itself does have a considerable effect on the reaction outcome. beilstein-journals.org

In a study on substituted pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones, the presence of certain substituents, such as a p-methoxybenzyl (PMB) group or a 4-nitrophenyl moiety, led to a slight decrease in reactivity in palladium-catalyzed coupling reactions. mdpi.com This highlights the subtle electronic and steric effects that substituents can exert on the reactivity of the heterocyclic system.

Exploration of Bioisosteric Replacements within the Scaffold

While specific examples of bioisosteric replacement directly on the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine scaffold are not extensively documented in the provided search results, the principle is widely applied in related heterocyclic systems. For instance, the replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a different series of compounds was shown to enhance anti-leukemic activity, demonstrating the potential of this approach. nih.gov Similarly, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group has been successfully employed in the design of potent and selective enzyme inhibitors. nih.gov These examples suggest that the strategic replacement of atoms or groups within the pyrrolo-oxazocine framework could be a fruitful avenue for future research to fine-tune its properties for specific applications.

Development of Diverse Compound Libraries Based on the Pyrrolo-Oxazocine Skeleton

A compound library is a collection of stored chemicals, usually used in high-throughput screening. gardp.org The development of diverse compound libraries based on a novel scaffold is a critical step in exploring its potential in areas like drug discovery and materials science. The synthetic accessibility and the possibility of introducing a wide range of substituents make the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine skeleton a suitable candidate for library generation.

Efficient, one-pot synthetic methods are particularly valuable for the rapid construction of such libraries. researchgate.net By systematically varying the starting materials and reagents in these reactions, a large number of structurally related yet distinct compounds can be generated. For example, by using a variety of 1,2-diamines and dicarbonyl compounds in the synthesis of related pyrrolo[1,2-a]quinoxalines, a library of derivatives can be efficiently produced. researchgate.net This approach allows for a broad exploration of the chemical space around the core scaffold.

Future Directions in Pyrrolo-Oxazocine Chemistry and Scaffold Utilization

The exploration of the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine scaffold and its derivatives is still in its early stages, with many exciting avenues for future research. A key direction will be the development of new and more efficient synthetic strategies to access a wider range of substituted analogues. This includes the use of modern synthetic techniques such as electrochemical C-H functionalization, which has been successfully applied to the synthesis of related pyrrolo[1,2-a]quinoxalines. rsc.org

Furthermore, a deeper investigation into the structure-property relationships of this scaffold is warranted. This could involve computational studies to predict the conformational preferences and electronic properties of different derivatives, which can then be correlated with experimental data.

The application of the pyrrolo-oxazocine scaffold in the development of new functional molecules is another promising area. This could include their use as building blocks for novel polymers, as ligands for catalysis, or as probes for studying biological processes. The unique three-dimensional structure of the scaffold may impart interesting photophysical or electronic properties that could be exploited in materials science. As the synthetic methodologies become more robust and the understanding of the scaffold's properties deepens, the utilization of the 1H-pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgoxazocine framework in advanced chemical research is expected to grow significantly.

Q & A

Q. What advanced techniques validate the formation of reactive intermediates in photochemical derivatizations of this scaffold?

  • Methodological Answer : Time-resolved EPR spectroscopy captures short-lived radicals, while in situ FTIR monitors carbonyl intermediates. For photo-oxidation studies, use a photoreactor with monochromatic LEDs (e.g., 365 nm) and trap intermediates with spin adducts (e.g., TEMPO). Coupling with high-resolution mass spectrometry (HRMS) confirms intermediate structures .

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